molecular formula C15H34OSi B15176603 Dodecylmethoxydimethylsilane CAS No. 93804-28-5

Dodecylmethoxydimethylsilane

Cat. No.: B15176603
CAS No.: 93804-28-5
M. Wt: 258.51 g/mol
InChI Key: ZDULQMIWFCXDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecylmethoxydimethylsilane is an organosilicon compound with the molecular formula C15H34OSi. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its hydrophobic properties and is commonly used in various industrial applications, including surface treatments and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylmethoxydimethylsilane can be synthesized through the reaction of dodecyl alcohol with dimethyldichlorosilane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction is as follows:

C12H25OH+(CH3)2SiCl2C12H25OSi(CH3)2Cl+HCl\text{C}_{12}\text{H}_{25}\text{OH} + \text{(CH}_{3}\text{)}_{2}\text{SiCl}_{2} \rightarrow \text{C}_{12}\text{H}_{25}\text{O}\text{Si(CH}_{3}\text{)}_{2}\text{Cl} + \text{HCl} C12​H25​OH+(CH3​)2​SiCl2​→C12​H25​OSi(CH3​)2​Cl+HCl

The intermediate product, dodecyldimethylchlorosilane, is then reacted with methanol to produce this compound:

C12H25OSi(CH3)2Cl+CH3OHC12H25OSi(CH3)2OCH3+HCl\text{C}_{12}\text{H}_{25}\text{O}\text{Si(CH}_{3}\text{)}_{2}\text{Cl} + \text{CH}_{3}\text{OH} \rightarrow \text{C}_{12}\text{H}_{25}\text{O}\text{Si(CH}_{3}\text{)}_{2}\text{OCH}_{3} + \text{HCl} C12​H25​OSi(CH3​)2​Cl+CH3​OH→C12​H25​OSi(CH3​)2​OCH3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecylmethoxydimethylsilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically occurs in the presence of water or moisture.

    Condensation: Catalyzed by acids or bases.

    Substitution: Requires nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Produces silanols and methanol.

    Condensation: Forms siloxane polymers.

    Substitution: Yields various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Dodecylmethoxydimethylsilane has a wide range of applications in scientific research, including:

    Surface Modification: Used to create hydrophobic surfaces on materials such as glass, metals, and polymers.

    Coatings: Applied in the production of superhydrophobic and self-cleaning coatings.

    Biomedical Engineering: Utilized in the fabrication of biocompatible surfaces and devices.

    Nanotechnology: Employed in the synthesis of functionalized nanoparticles for various applications.

Mechanism of Action

The hydrophobic properties of dodecylmethoxydimethylsilane are primarily due to the long dodecyl chain and the presence of the methoxy group. These groups reduce the surface energy of materials, leading to water repellency. The compound can form a monolayer on surfaces, creating a barrier that prevents water and other polar substances from adhering.

Comparison with Similar Compounds

Similar Compounds

    Octadecyltrimethoxysilane: Another silane with a longer alkyl chain, used for similar hydrophobic applications.

    Hexadecyltrimethoxysilane: Similar structure but with a hexadecyl chain, also used for surface treatments.

    Trimethoxymethylsilane: Contains a shorter methyl group, used in different applications due to its lower hydrophobicity.

Uniqueness

Dodecylmethoxydimethylsilane is unique due to its balance of hydrophobicity and reactivity. The dodecyl chain provides significant hydrophobic properties, while the methoxy group allows for further chemical modifications. This makes it versatile for various industrial and research applications.

Properties

CAS No.

93804-28-5

Molecular Formula

C15H34OSi

Molecular Weight

258.51 g/mol

IUPAC Name

dodecyl-methoxy-dimethylsilane

InChI

InChI=1S/C15H34OSi/c1-5-6-7-8-9-10-11-12-13-14-15-17(3,4)16-2/h5-15H2,1-4H3

InChI Key

ZDULQMIWFCXDOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Si](C)(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.